2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride

Hydrogen bond donor count Membrane permeability CNS drug design

2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride (CAS 1803584-23-7) is a conformationally constrained cyclic γ-amino acid derivative featuring a quaternary carbon at the cyclopentyl 1-position bearing both an N,N-dimethylamino group and an acetic acid side chain. With molecular formula C₉H₁₈ClNO₂ and molecular weight 207.7 g/mol, the hydrochloride salt form enhances aqueous solubility for biological assay compatibility.

Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
CAS No. 1803584-23-7
Cat. No. B1449700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride
CAS1803584-23-7
Molecular FormulaC9H18ClNO2
Molecular Weight207.7 g/mol
Structural Identifiers
SMILESCN(C)C1(CCCC1)CC(=O)O.Cl
InChIInChI=1S/C9H17NO2.ClH/c1-10(2)9(7-8(11)12)5-3-4-6-9;/h3-7H2,1-2H3,(H,11,12);1H
InChIKeyBXTVWGJNOBWXHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(Dimethylamino)cyclopentyl]acetic Acid Hydrochloride (CAS 1803584-23-7): Structural Identity and Compound-Class Context for Procurement


2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride (CAS 1803584-23-7) is a conformationally constrained cyclic γ-amino acid derivative featuring a quaternary carbon at the cyclopentyl 1-position bearing both an N,N-dimethylamino group and an acetic acid side chain . With molecular formula C₉H₁₈ClNO₂ and molecular weight 207.7 g/mol, the hydrochloride salt form enhances aqueous solubility for biological assay compatibility . The compound belongs to the organoaminocycloalkane carboxylic acid class that includes the clinically established gabapentinoids (gabapentin, pregabalin) and the investigational agent atagabalin, yet it is distinguished by its tertiary dimethylamino substitution in place of the primary aminomethyl group characteristic of that family . At the time of this assessment, no peer-reviewed publications, patent claims, or biological assay data specific to this compound were identified in any major public database (PubChem, ChEMBL, PubMed, BindingDB), placing it firmly in the category of an underexplored research scaffold for which differentiation rests on structural and physicochemical grounds [1].

Why 2-[1-(Dimethylamino)cyclopentyl]acetic Acid Hydrochloride Cannot Be Interchanged with Gabapentin, Pregabalin, or Atagabalin


Despite sharing a common cyclopentaneacetic acid or cyclohexaneacetic acid backbone, 2-[1-(dimethylamino)cyclopentyl]acetic acid hydrochloride (CAS 1803584-23-7) possesses a tertiary N,N-dimethylamino group at the quaternary 1-position that fundamentally alters its pharmacophoric profile relative to gabapentinoid comparators, all of which require a primary aminomethyl group for high-affinity binding to the α₂δ subunit of voltage-gated calcium channels [1]. Gabapentin binds α₂δ-1 with a Kd of approximately 37.5 nM via its primary amine [2], and atagabalin exhibits a pKi of 7.66 (Ki ≈ 22 nM) at the same target [3]; tertiary amine substitution at this position is predicted to abrogate this interaction based on established structure–activity relationships demonstrating that α-amino acid character is essential for α₂δ recognition [4]. Consequently, this compound cannot serve as a direct functional replacement for gabapentin or pregabalin in α₂δ-dependent pharmacological models, and its selection must be justified by properties orthogonal to canonical gabapentinoid pharmacology—namely its reduced hydrogen-bond donor count, altered lipophilicity, distinct basicity, and potential role as a negative control or scaffold-diversification building block.

Quantitative Differentiation Evidence: 2-[1-(Dimethylamino)cyclopentyl]acetic Acid Hydrochloride vs. Closest Analogs


Hydrogen Bond Donor Deficiency: Target HBD = 1 vs. Gabapentinoid Standard HBD = 2

2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride possesses exactly one hydrogen bond donor (the carboxylic acid –OH), versus two hydrogen bond donors for gabapentin, pregabalin, and atagabalin, each of which contributes an additional donor from the primary aminomethyl –NH₂ group . This reduction from HBD = 2 to HBD = 1 is structurally mandated by the tertiary dimethylamino substitution, which eliminates the amine proton donor entirely . For compounds targeting the central nervous system, reduced HBD count is generally associated with enhanced passive membrane permeability and improved blood–brain barrier penetration potential [1]. The target compound therefore represents a lower-HBD scaffold within the cycloalkaneacetic acid class, offering a distinct physicochemical profile for permeability-optimization strategies [2].

Hydrogen bond donor count Membrane permeability CNS drug design Lipinski parameters

Lipophilicity Differential: Calculated logP –1.547 vs. Gabapentin Experimental logP –1.10

The calculated partition coefficient for 2-[1-(dimethylamino)cyclopentyl]acetic acid hydrochloride is logP –1.547, as reported in the Fluorochem technical datasheet (algorithm unspecified) . This value indicates approximately 2.8-fold greater calculated hydrophilicity than gabapentin, for which the experimentally determined logP is –1.10 (octanol/water shake-flask method, reported by the Human Metabolome Database) [1]. For additional context, atagabalin has a calculated logP of +1.472 (ZINC20 database) [2], and the methyl ester analog (CAS 178242-72-3) has an XLogP of 1.2 [3]. The target compound is therefore the most hydrophilic of the cyclopentaneacetic acid series examined—a property that directly impacts aqueous solubility, formulation strategy, and in vitro assay compatibility. Direct numeric comparison must be interpreted cautiously given that logP values derive from different calculation methods and measurement techniques across sources.

LogP Lipophilicity Partition coefficient Drug-likeness CNS penetration

Fraction sp³ (Fsp3) Comparison: Target 0.889 vs. Gabapentin and Atagabalin Benchmarks

The fraction of sp³-hybridized carbons (Fsp3) for 2-[1-(dimethylamino)cyclopentyl]acetic acid hydrochloride is 0.889, as reported by Fluorochem , indicating that 8 of 9 carbon atoms are sp³-hybridized. Atagabalin, the closest cyclopentyl-based clinical comparator, exhibits an Fsp3 of 0.90 (9 of 10 carbons sp³) [1], while gabapentin has approximately 7 of 9 carbons as sp³ (Fsp3 ≈ 0.78) due to its cyclohexane ring [2]. Fsp3 values above 0.45 are associated with higher clinical success rates and correlate positively with aqueous solubility and negatively with promiscuous target binding [3]. The target compound's high Fsp3 places it within the favorable upper range for fragment-based and phenotypic screening libraries, where three-dimensional saturated scaffolds are increasingly preferred over planar aromatic frameworks.

Fsp3 Saturated carbon fraction Molecular complexity Drug-likeness Scaffold diversity

Ring Architecture: Cyclopentyl (5-Membered) vs. Cyclohexyl (6-Membered) of Gabapentin

The target compound features a cyclopentyl ring (5-membered) as its central scaffold, whereas gabapentin employs a cyclohexyl ring (6-membered) . This ring-size difference has measurable conformational consequences: cyclopentane adopts envelope and twist conformations with an internal C–C–C bond angle of approximately 108° (vs. 109.5° ideal tetrahedral), introducing modest ring strain, whereas cyclohexane populates chair conformations with near-ideal 111.5° bond angles and minimal strain [1]. In the context of α₂δ ligand design, cyclopentyl-based scaffolds such as atagabalin have been explicitly explored to tune pharmacokinetic properties relative to cyclohexyl-based gabapentin [2]. The dimethylamino substitution at the cyclopentyl 1-position further restricts conformational freedom by establishing a quaternary center that eliminates the possibility of ring-flipping, creating a more rigid scaffold than either gabapentin or atagabalin .

Cyclopentyl Cyclohexyl Ring strain Conformational constraint Scaffold hopping

N-Substitution Pattern: Tertiary Dimethylamino vs. Primary Aminomethyl – Implications for α₂δ Binding and Metabolism

2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride carries a tertiary N,N-dimethylamino group at the cyclopentyl 1-position, in contrast to the primary aminomethyl (–CH₂NH₂) group found in gabapentin, pregabalin, and atagabalin . This substitution has critical functional consequences: gabapentinoid binding to the α₂δ-1 subunit of voltage-gated calcium channels is mediated by the primary amine, with [³H]gabapentin exhibiting a Kd of 37.5 ± 10.4 nM [1] and atagabalin a pKi of 7.66 (Ki ≈ 22 nM) [2]. Tertiary amines cannot make the same hydrogen-bond donor contacts and are not recognized by the α₂δ binding pocket, a principle established across multiple gabapentinoid SAR studies [3]. Conversely, N,N-dimethylation blocks primary-amine-mediated metabolic pathways including monoamine oxidase (MAO) deamination and reduces susceptibility to N-glucuronidation, potentially conferring greater metabolic stability. The target compound therefore occupies a distinct pharmacological space: it cannot serve as an α₂δ ligand but may offer enhanced metabolic persistence.

Tertiary amine Primary amine α2δ calcium channel Metabolic stability Gabapentinoid SAR

Purity Specification and Salt-Form Consistency: Vendor-Certified 95% HCl Salt vs. Variable Free-Base/Polymorph Scenarios

All major vendors listing 2-[1-(dimethylamino)cyclopentyl]acetic acid hydrochloride (CAS 1803584-23-7) specify a minimum purity of 95% for the hydrochloride salt form, with consistent molecular identity confirmed by matching InChI Key (BXTVWGJNOBWXHZ-UHFFFAOYSA-N) and MDL number (MFCD26936186) across Fluorochem, Biosynth/CymitQuimica, Smolecule, and Leyan . This inter-vendor consistency contrasts with gabapentin, which exists in multiple polymorphic forms (Forms I–IV), a monohydrate, and a hemihydrate hydrochloride, each with distinct physicochemical properties that can confound batch-to-batch reproducibility in solid-state assays [1]. The target compound's single defined salt form with uniform purity specification reduces procurement risk and simplifies solubility calculations for in vitro studies, as the HCl counterion is stoichiometrically defined. The aqueous solubility advantage of the hydrochloride salt (vs. free base) is explicitly noted by vendors for biological assay compatibility .

Purity Hydrochloride salt Batch consistency Procurement specification Quality control

Optimal Research and Procurement Application Scenarios for 2-[1-(Dimethylamino)cyclopentyl]acetic Acid Hydrochloride (CAS 1803584-23-7)


Negative Control Compound for α₂δ Calcium Channel Binding and Functional Assays

Because the tertiary N,N-dimethylamino group of CAS 1803584-23-7 cannot form the essential hydrogen-bond donor interaction required for α₂δ-1 subunit binding [1], this compound is ideally suited as a structurally matched negative control alongside gabapentin (α₂δ-1 Kd = 37.5 nM) [2] or pregabalin in radioligand displacement, electrophysiological, and cellular calcium-flux assays. Its matched cyclopentaneacetic acid backbone, similar molecular weight (207.7 vs. 171.1 for gabapentin), and comparable logP range ensure that any observed effect can be confidently attributed to the absence of the primary amine pharmacophore rather than gross physicochemical divergence. Procurement recommendation: order the 95% purity HCl salt for maximal aqueous solubility in assay buffers .

Scaffold-Hopping Starting Point for Non-Gabapentinoid CNS Penetrant Design

The combination of low hydrogen bond donor count (HBD = 1), modest molecular weight (207.7 Da), and high Fsp3 (0.889) makes CAS 1803584-23-7 an attractive scaffold-hopping starting point for CNS drug discovery programs targeting receptors, enzymes, or transporters where primary amine-mediated α₂δ activity is undesirable or off-target [1]. The reduced HBD count relative to gabapentinoids (HBD = 1 vs. 2) is expected to confer higher passive CNS permeability, while the quaternary cyclopentyl 1-position provides conformational rigidity that can be exploited for target selectivity [2]. The carboxylic acid handle enables straightforward amidation or esterification for parallel library synthesis, while the tertiary amine can be elaborated via N-oxide formation, quaternization, or dealkylation–realkylation strategies .

Fragment-Based Screening Library Component with High 3D Character

With Fsp3 = 0.889—more than double the average oral drug value of approximately 0.36 [1]—and a molecular weight of 207.7 Da (within fragment library range of <250 Da), CAS 1803584-23-7 meets key criteria for inclusion in three-dimensional fragment screening collections. High-Fsp3 fragments are increasingly prioritized over planar aromatic scaffolds due to their superior selectivity profiles and greater potential for optimization into clinical candidates [2]. The HCl salt's favorable aqueous solubility facilitates screening at high concentrations (≥1 mM) typical of fragment-based lead discovery by NMR, SPR, or X-ray crystallography. The compound's underexplored status—with no published biological data—offers first-mover advantage for groups identifying novel target engagement .

Metabolic Stability Comparator in Amine-Containing Drug Candidate Profiling

The tertiary dimethylamino group of CAS 1803584-23-7 is resistant to primary-amine metabolic pathways including monoamine oxidase (MAO)-catalyzed oxidative deamination, transaminase-mediated metabolism, and direct N-glucuronidation, all of which can limit the in vivo half-life of gabapentinoid primary amines [1]. This compound can therefore serve as a metabolic-stability benchmark in microsomal or hepatocyte incubation studies, where it is run alongside gabapentin or pregabalin to quantify the contribution of primary-amine-mediated clearance to the overall metabolic liability of a series [2]. The 95% purity HCl salt specification ensures that metabolite identification by LC-MS/MS is not confounded by synthetic impurities .

Quote Request

Request a Quote for 2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.